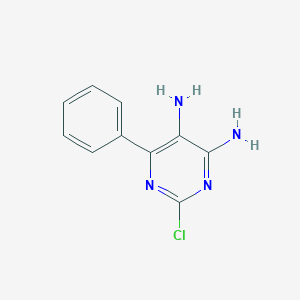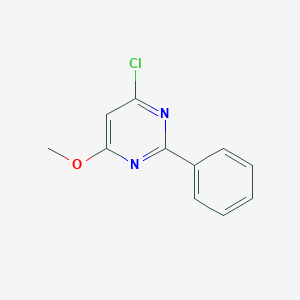![molecular formula C9H8N2S B372910 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 154384-01-7](/img/structure/B372910.png)
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a sulfur atom and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a sulfur-containing reagent, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex heterocyclic systems, including pyridines and fused azolo- and azinopyridine derivatives.
Materials Science:
Drug Development: Its derivatives have been explored for potential pharmaceutical applications due to their unique structural properties.
作用機序
The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The sulfur atom and nitrile group can participate in binding interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative used.
類似化合物との比較
Similar Compounds
- 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
- 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of a sulfur atom and a nitrile group within a cyclopenta[b]pyridine framework. This structure imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.
特性
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVQCHARWIKEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4(3H)-Pyrimidinone, 6-amino-5-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B372848.png)


